molecular formula C17H19NO2 B5249675 3-butoxy-N-phenylbenzamide

3-butoxy-N-phenylbenzamide

Cat. No.: B5249675
M. Wt: 269.34 g/mol
InChI Key: CYUFYLXALHOYKC-UHFFFAOYSA-N
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Description

3-Butoxy-N-phenylbenzamide is a benzamide derivative featuring a butoxy group (-OCH₂CH₂CH₂CH₃) at the 3-position of the benzene ring and an N-phenyl substituent. Benzamides are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name

3-butoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-3-12-20-16-11-7-8-14(13-16)17(19)18-15-9-5-4-6-10-15/h4-11,13H,2-3,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUFYLXALHOYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-N-phenylbenzamide typically involves the condensation of 3-butoxybenzoic acid with aniline. This reaction can be facilitated by using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to activate the carboxylic acid . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired amide product in good to excellent yields.

Industrial Production Methods: In an industrial setting, the production of 3-butoxy-N-phenylbenzamide can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a corresponding carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products Formed:

    Oxidation: 3-Butoxybenzoic acid.

    Reduction: 3-Butoxy-N-phenylbenzylamine.

    Substitution: 3-Butoxy-4-bromo-N-phenylbenzamide.

Scientific Research Applications

3-Butoxy-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Derivatives of this compound have shown antiviral activity against Enterovirus 71, making them potential candidates for drug development.

    Industry: It is used in the production of specialty polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-butoxy-N-phenylbenzamide and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives have been shown to inhibit non-receptor tyrosine kinases, which play a crucial role in cell signaling pathways . By binding to the active site of these kinases, the compound can block their activity, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Benzamides

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
3-Butoxy-N-phenylbenzamide 3-butoxy, N-phenyl C₁₇H₁₉NO₂ High lipophilicity (inferred)
3-Chloro-N-phenylbenzamide 3-Cl, N-phenyl C₁₃H₁₀ClNO Monoclinic crystal structure
N-Phenyl-4-(trifluoromethoxy)benzamide 4-CF₃O, N-phenyl C₁₄H₁₀F₃NO₂ Electron-withdrawing substituent
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N-(2-hydroxy-1,1-dimethylethyl) C₁₂H₁₇NO₂ Metal-catalyzed C–H activation

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